molecular formula C4H10O6Rh B12849956 Rhodium(II) acetate dihydrate

Rhodium(II) acetate dihydrate

Cat. No.: B12849956
M. Wt: 257.02 g/mol
InChI Key: DPQSFPWSRVODTR-UHFFFAOYSA-L
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Description

Rhodium(II) acetate dihydrate is a coordination compound with the formula Rh₂(CH₃CO₂)₄·2H₂O. This compound is known for its emerald green color and is slightly soluble in polar solvents, including water. It is widely studied and used as a catalyst in various chemical reactions, particularly in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodium(II) acetate dihydrate is typically prepared by heating hydrated rhodium(III) chloride in a mixture of methanol and acetic acid. The crude product obtained is the bis(methanol) complex, which can be easily desolvated to yield the desired compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Rhodium(II) acetate dihydrate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Rhodium(II) acetate dihydrate exerts its effects primarily through its ability to form stable complexes with various ligands. The compound’s rhodium centers can coordinate with different substrates, facilitating a range of catalytic reactions. The molecular targets and pathways involved include the formation of carbenoid intermediates, which are crucial in cyclopropanation and other organic transformations .

Similar Compounds:

  • Copper(II) acetate
  • Chromium(II) acetate

Comparison:

This compound stands out due to its higher reactivity and versatility in various catalytic processes, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C4H10O6Rh

Molecular Weight

257.02 g/mol

IUPAC Name

rhodium(2+);diacetate;dihydrate

InChI

InChI=1S/2C2H4O2.2H2O.Rh/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H2;/q;;;;+2/p-2

InChI Key

DPQSFPWSRVODTR-UHFFFAOYSA-L

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].O.O.[Rh+2]

Origin of Product

United States

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